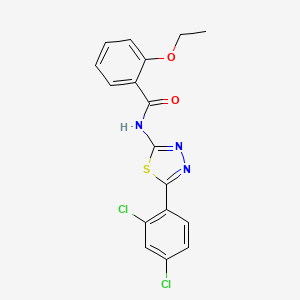

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O2S/c1-2-24-14-6-4-3-5-12(14)15(23)20-17-22-21-16(25-17)11-8-7-10(18)9-13(11)19/h3-9H,2H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVJCBCSZLFNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2,4-dichlorophenylthiosemicarbazide. This intermediate is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with 2-ethoxybenzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as protein kinases and caspases.

Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway and the PI3K/Akt pathway, leading to the inhibition of cell growth and induction of programmed cell death.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Molecular weight calculated from formula C₁₆H₁₁Cl₂N₃O₂S. *Note: Thiazole vs. thiadiazole core.

Key Observations:

Bromine substitution at the benzamide’s 2-position () introduces steric bulk and electron-withdrawing effects, which could modulate receptor binding or metabolic stability .

Chlorophenyl vs. Methoxyphenyl :

- The 2,4-dichlorophenyl group in the target compound and its analogs (e.g., 2-bromo derivative) is associated with agrochemical applications, as seen in related herbicides like sulfentrazone () .

- Methoxyphenyl-substituted analogs () exhibit insecticidal activity, suggesting that electron-donating groups favor pesticidal effects .

Crystallographic Data:

- Thiadiazole-benzamide derivatives often form intermolecular hydrogen bonds (e.g., N–H⋯N or C–H⋯O) that influence packing and stability. For example, ’s compound exhibits N–H⋯O hydrogen bonding, critical for crystal cohesion .

Biological Activity

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H14Cl2N4OS |

| Molecular Weight | 368.21 g/mol |

| LogP | 4.9536 |

| Polar Surface Area | 46.603 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The structural formula indicates the presence of a thiadiazole ring and an ethoxybenzamide moiety, which are critical for its biological activity.

This compound exhibits its biological effects primarily through enzyme inhibition and disruption of cellular processes. It is known to inhibit certain enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound's interaction with molecular targets can significantly impact various signaling pathways related to cell proliferation and survival.

Antimicrobial and Antifungal Properties

Research has demonstrated that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus fumigatus . While specific data on this compound's antifungal activity is limited, its structural analogs have shown promising results.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, compounds within the thiadiazole class have been tested against liver and breast cancer cell lines, showing significant cytotoxic effects . The mechanism often involves inducing apoptosis and inhibiting cell proliferation through multiple pathways.

Case Studies

- Anticancer Studies : In one study focusing on the anticancer activity of thiadiazole derivatives, a series of compounds were evaluated against various cancer cell lines. The results indicated that certain modifications in the structure led to enhanced potency against breast cancer cells .

- Antimicrobial Efficacy : A comparative study on similar thiadiazole derivatives highlighted their broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against Candida albicans . Although direct studies on this compound are needed for definitive conclusions, these findings suggest a potential for similar efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.